molecular formula C10H11BrN2 B2702127 N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine CAS No. 67997-77-7

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B2702127
CAS No.: 67997-77-7
M. Wt: 239.116
InChI Key: YJAOUUBKCIDGCN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that features a bromophenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 4-bromoaniline with a suitable dihydropyrrole precursor. One common method is the condensation of 4-bromoaniline with 3,4-dihydro-2H-pyrrole-5-carbaldehyde in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its dihydropyrrole ring, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dihydro-2H-pyrrol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-8-3-5-9(6-4-8)13-10-2-1-7-12-10/h3-6H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAOUUBKCIDGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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